Fluasterone

Description

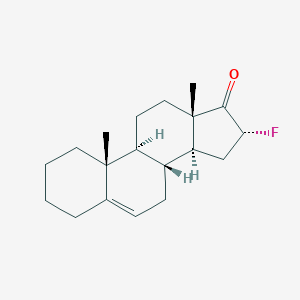

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,16R)-16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZXNQKVFDBFIK-NBBHSKLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920920 | |

| Record name | Fluasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112859-71-9 | |

| Record name | Fluasterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112859-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluasterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112859719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUASTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7M5UGD04G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Fluasterone: Synthesis, Properties, and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluasterone, also known as 16α-fluoroandrost-5-en-17-one, is a synthetic fluorinated analog of the adrenal steroid dehydroepiandrosterone (DHEA).[1] Developed as a potential therapeutic agent, it retains many of DHEA's beneficial effects while minimizing its androgenic and estrogenic side effects.[1][2] Structurally, this compound is a modification of DHEA where the 3β-hydroxyl group is removed and a fluorine atom is substituted at the C16α position.[1]

The compound progressed to Phase II clinical trials for a range of indications, including cancer, diabetes, obesity, and cardiovascular diseases, but its development was ultimately discontinued, reportedly due to low oral bioavailability and potency.[1] Despite this, its unique pharmacological profile, particularly its advantages over DHEA, continues to make it a subject of scientific interest.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Proper storage of stock solutions is crucial for maintaining compound integrity; recommendations are -20°C for short-term (1 month) and -80°C for long-term (6 months) storage.[3]

| Property | Value | Reference |

| IUPAC Name | (8R,9S,10R,13S,14S,16R)-16-Fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | [1][4] |

| Synonyms | 3β-dehydroxy-16α-fluoro-DHEA, HE-2500, DHEA analogue 8354, 16α-Fluoroandrost-5-en-17-one | [1][4] |

| CAS Number | 112859-71-9 | [1][4] |

| Molecular Formula | C₁₉H₂₇FO | [1][4] |

| Molar Mass | 290.422 g·mol⁻¹ | [1][4] |

| Appearance | White to off-white solid | MedchemExpress |

| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | [3] |

Synthesis of this compound

While specific, detailed protocols are proprietary, the general synthetic pathway for this compound typically starts from dehydroepiandrosterone (DHEA). The key transformations involve the introduction of a fluorine atom at the C16 position and the removal of the hydroxyl group at the C3 position.

Caption: General synthetic workflow for this compound starting from DHEA.

Mechanism of Action and Biological Activity

This compound's primary mechanism of action is the potent, uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PDH), a critical enzyme in the pentose phosphate pathway.[1] This inhibition is significantly stronger than that of its parent compound, DHEA.[1] The downstream effects of G6PDH inhibition are believed to mediate many of this compound's therapeutic activities, including the inhibition of the pro-inflammatory transcription factor NF-κB and a reduction in oxidative stress.[5]

Caption: Proposed mechanism of action for this compound via G6PDH inhibition.

Key Biological Activities:

-

Anti-Inflammatory: Effective in preclinical models of chronic inflammatory diseases.

-

Anti-proliferative: Demonstrates antiproliferative effects, including against HIV-1 replication.[4]

-

Metabolic Regulation: Exhibits anti-diabetic, anti-obesity, and antihyperlipidemic properties.[1]

-

Anti-glucocorticoid Effects: Prevents thymic involution induced by dexamethasone in mice, suggesting a marked anti-glucocorticoid action.[2]

-

Chemopreventative: Retains the chemopreventative activities of DHEA.[1]

Pharmacological Profile: Advantages Over DHEA

This compound was specifically designed to improve upon the pharmacological profile of DHEA. Its key advantages stem from structural modifications that prevent conversion into sex steroids and reduce other off-target effects.

| Feature | This compound | Dehydroepiandrosterone (DHEA) |

| G6PDH Inhibition (Ki) | 0.5 µM [1] | 17 µM[1] |

| Androgenic/Estrogenic Activity | Minimal to none[1][2] | Metabolized to androgens and estrogens |

| GABA-A Receptor Interaction | Not thought to interact[1] | Produces sedation/seizures in animals |

| PPARα Activity | Reduced or no activity[1] | Acts as a peroxisome proliferator |

| Oral Bioavailability | Low (extensive first-pass metabolism)[1] | Low (extensive first-pass metabolism)[1] |

The C16α fluorine atom sterically hinders the metabolism at the C17 position, preventing its conversion into testosterone and estradiol.[1] Furthermore, it lacks the peroxisome proliferator-activated receptor alpha (PPARα) activity of DHEA, thereby avoiding the associated risk of liver toxicities.[1]

Experimental Protocols

The following are generalized protocols based on descriptions of the synthesis and biological evaluation of this compound.

Protocol 1: Representative Synthesis of this compound from DHEA

-

Objective: To outline the key chemical transformations for synthesizing this compound.

-

Materials: Dehydroepiandrosterone (DHEA), copper(II) bromide (CuBr₂), acetic acid (AcOH), zinc (Zn) dust, appropriate solvents (e.g., dichloromethane, DMF), acetylating agent (e.g., acetic anhydride), fluorinating agent, reagents for hydroxyl activation (e.g., o-phenylenephosphorochloridite, iodine).

-

Methodology:

-

Bromination: DHEA is brominated, typically at the C16 position, using an agent like CuBr₂.

-

Hydrolysis & Protection: The resulting bromoketone is hydrolyzed, and the 3β-hydroxyl group is protected, often via acetylation.

-

Fluorination: The protected intermediate is fluorinated at the C16 position.

-

Deprotection: The protecting group at C3 is removed by hydrolysis to yield a key fluorinated intermediate.

-

Deoxygenation: The 3β-hydroxyl group is activated (e.g., converted to an iodide) and subsequently removed via reductive deoxygenation using reagents like zinc dust in acetic acid to yield the final product, this compound.

-

Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization.

-

Protocol 2: In Vivo Evaluation of Anti-Hyperglycemic Effect

-

Objective: To assess the anti-diabetic properties of this compound in an animal model.

-

Animal Model: Genetically diabetic mice (e.g., db/db mice).

-

Methodology:

-

Acclimatization: Animals are acclimated to laboratory conditions.

-

Grouping: Mice are randomized into control and treatment groups.

-

Administration: this compound is incorporated into the standard rodent diet at specified concentrations (e.g., 0.2% and 0.3% w/w).[3][6] The control group receives the standard diet without the compound.

-

Treatment Period: The specialized diet is provided for a defined period, for instance, 39 days.[3][6]

-

Endpoint Measurement: Blood samples are collected periodically (e.g., weekly) from the tail vein to measure fasting plasma glucose levels.

-

Data Analysis: Statistical analysis is performed to compare the plasma glucose levels between the treatment and control groups. A significant reduction in glucose levels in the this compound-treated group indicates an anti-hyperglycemic effect.[3][6]

-

Clinical Development and Therapeutic Potential

This compound was investigated for numerous therapeutic indications, leveraging its anti-inflammatory and metabolic regulatory properties.[1] It received an orphan-drug designation from the FDA for the treatment of Cushing's syndrome, including associated hyperglycemia and nonalcoholic fatty liver disease.[2]

Clinical studies showed some efficacy; for example, oral administration demonstrated benefits for patients with rheumatoid arthritis or hypertriglyceridemia.[2] However, the extensive first-pass metabolism necessitated high oral doses, leading to the exploration of alternative delivery systems like buccal tablets to improve bioavailability.[1][2] Ultimately, development was halted, but the compound's unique separation of DHEA's therapeutic effects from its hormonal side effects provides a valuable case study for steroid-based drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C19H27FO | CID 133967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NF-κB and pSTAT3 synergistically drive G6PD overexpression and facilitate sensitivity to G6PD inhibition in ccRCC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 112859-71-9 [chemicalbook.com]

Fluasterone: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic fluorinated analog of dehydroepiandrosterone (DHEA) that has been investigated for a range of therapeutic applications. Developed to retain the beneficial effects of DHEA while minimizing its hormonal side effects, this compound has demonstrated anti-inflammatory, anti-proliferative, and anti-diabetic properties in preclinical models. Its primary mechanisms of action are believed to be the inhibition of glucose-6-phosphate dehydrogenase (G6PDH) and the modulation of the NF-κB signaling pathway. Despite reaching Phase II clinical trials, the development of an oral formulation of this compound was halted due to low potency and poor bioavailability. However, research has continued with a focus on alternative delivery methods, such as a buccal tablet, for the treatment of conditions like Cushing's syndrome. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental findings related to this compound.

Introduction

Dehydroepiandrosterone (DHEA) is an abundant adrenal steroid in humans that has been associated with a variety of health benefits. However, its therapeutic use is limited by its conversion to androgens and estrogens, leading to undesirable hormonal side effects. This led to the development of synthetic analogs of DHEA, such as this compound, with the aim of separating the therapeutic activities from the hormonal effects.

This compound, also known as 3β-dehydroxy-16α-fluoro-DHEA, is a structural modification of DHEA where the C3β hydroxyl group is removed and a fluorine atom is introduced at the C16α position.[1] This modification prevents its metabolism into sex steroids, while retaining or even enhancing some of DHEA's non-hormonal activities.[1]

Initial development was undertaken by Aeson Therapeutics, and later by SteroTherapeutics, for a wide range of indications including cancer, cardiovascular diseases, diabetes, obesity, and autoimmune disorders.[1][2][3]

Synthesis

The synthesis of this compound is based on the chemical modification of dehydroepiandrosterone (DHEA). A key step in the synthesis involves the introduction of a fluorine atom at the 16α position of the steroid nucleus. While detailed proprietary synthesis protocols are not publicly available, a general multi-step synthesis can be described starting from 3β-hydroxyandrost-5-en-17-one (DHEA). A crucial part of the process is the microbial 7α-hydroxylation of DHEA, which can be achieved with high yield using a strain of Gibberella zeae.[4] This is followed by the substitution of the 7α-hydroxyl group with chlorine and a subsequent dehydrochlorination step to yield 3β-hydroxy-androsta-5,7-dien-17-one.[4] Further chemical modifications would then lead to the final this compound product.

Mechanism of Action

This compound's therapeutic effects are believed to be mediated through two primary mechanisms:

Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH)

This compound is a potent uncompetitive inhibitor of G6PDH, the rate-limiting enzyme of the pentose phosphate pathway (PPP).[1] The PPP is a major source of cellular NADPH, which is essential for reductive biosynthesis and for protecting cells from oxidative stress. By inhibiting G6PDH, this compound can modulate cellular redox balance and interfere with the proliferation of rapidly dividing cells, such as cancer cells, which have a high demand for NADPH.

This compound exhibits significantly stronger inhibition of G6PDH compared to DHEA.

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is implicated in many inflammatory diseases and cancers. This compound has been shown to inhibit the NF-κB signaling pathway, although the precise molecular interactions are still under investigation. It is hypothesized that this compound may interfere with the phosphorylation of IκB kinase (IKK) or the subsequent phosphorylation and degradation of the inhibitory protein IκBα. This would prevent the translocation of the active p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Preclinical Development

A number of preclinical studies have been conducted to evaluate the efficacy and safety of this compound in various disease models.

Dexamethasone-Induced Thymic Involution

Glucocorticoids like dexamethasone are known to cause involution of the thymus, a key organ of the immune system. The ability of a compound to counteract this effect is indicative of its immunomodulatory and anti-glucocorticoid properties.

Experimental Protocol:

-

Animal Model: BALB/c mice.[2]

-

Treatment: Mice were pre-treated with DHEA or this compound prior to the administration of dexamethasone.[2][5]

-

Endpoint: Thymus weight was measured to assess the degree of involution.[5]

This compound was found to prevent the thymic involution induced by dexamethasone, indicating a marked anti-glucocorticoid action.[6][7]

Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is a condition characterized by the accumulation of fat in the liver, which can progress to more severe liver disease.

Experimental Protocol:

-

Animal Model: Mice were fed a high-fat, high-fructose diet to induce NAFLD.[3]

-

Treatment: Mice received treatment with this compound over a period of 8 weeks.[6]

-

Endpoints: Liver steatosis, inflammation, and fibrosis were assessed.[3][6]

Treatment with this compound was shown to reduce inflammation and fibrosis in the livers of these mice.[6]

Clinical Development

This compound has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Early Phase Clinical Trials

Early clinical development focused on oral formulations of this compound. However, these studies revealed that this compound has low oral bioavailability due to extensive first-pass metabolism.[1][6] This led to the discontinuation of the development of oral this compound.

Phase 1/2 Study in Metabolic Syndrome

To overcome the issue of low oral bioavailability, a buccal tablet formulation was developed. This formulation allows for the drug to be absorbed directly into the bloodstream through the lining of the cheek, bypassing first-pass metabolism.

A Phase 1/2 study was conducted in 24 adults with metabolic syndrome.[6]

Experimental Protocol:

-

Study Design: Randomized, placebo-controlled.

-

Treatment: Participants received either an 80 mg buccal tablet of this compound or a placebo once daily for 8 weeks.[6]

-

Primary Endpoint: Change in triglyceride levels.

Results: The results of this study showed a significant reduction in triglyceride levels in the this compound-treated group compared to the placebo group.[6]

Phase II Study in Cushing's Syndrome (NCT02895516)

Based on its anti-glucocorticoid effects observed in preclinical studies, this compound is currently being investigated for the treatment of Cushing's syndrome, a condition characterized by excess cortisol levels.[8][9][10]

Experimental Protocol:

-

Study Design: A double-blind, placebo-controlled, crossover pilot study.[9][10]

-

Participants: Adults aged 18-75 with Cushing's syndrome and either impaired glucose tolerance or type 2 diabetes.[10]

-

Treatment: Participants will receive three different doses of this compound (25 mg, 50 mg, and 75 mg) as a buccal tablet, as well as a placebo, in two 12-week treatment periods separated by a 21-day washout period.[10]

-

Primary Endpoint: To determine the effect of this compound on blood sugar levels.[10]

-

Secondary Endpoints: To assess the safety of this compound and its effects on lipid profiles, body composition, and liver health.[10]

Quantitative Data Summary

| Parameter | Value | Study Type | Reference |

| G6PDH Inhibition (Ki) | 0.5 µM | In vitro | [1] |

| DHEA G6PDH Inhibition (Ki) | 17 µM | In vitro | [1] |

| Triglyceride Reduction | 35% decrease from baseline | Phase 1/2 (Metabolic Syndrome) | [6] |

| Placebo Triglyceride Change | 7% increase from baseline | Phase 1/2 (Metabolic Syndrome) | [6] |

Pharmacokinetic Parameters in Dogs

| Route of Administration | Bioavailability | Cmax | Tmax |

| Oral | 47% | Higher | Similar to SC |

| Subcutaneous | 84% | Lower than Oral | Similar to Oral |

Safety and Tolerability

In a Phase 1/2 study of the buccal tablet in adults with metabolic syndrome, this compound was reported to be well-tolerated with no adverse events reported.[6] The ongoing Phase II study in Cushing's syndrome will further evaluate the safety profile of this compound, with a focus on monitoring for any changes in heart rhythm, liver and kidney function, and potassium levels.[1] Preclinical toxicology studies have been conducted, but detailed results are not publicly available.

Conclusion

This compound represents a promising therapeutic candidate that has been strategically designed to harness the beneficial effects of DHEA while avoiding its hormonal side effects. Its dual mechanism of action, involving the inhibition of G6PDH and modulation of the NF-κB pathway, provides a strong rationale for its investigation in a variety of metabolic and inflammatory disorders. Although the development of an oral formulation was unsuccessful, the advancement of a buccal tablet formulation has renewed interest in its clinical potential. The ongoing Phase II clinical trial in Cushing's syndrome will be crucial in determining the future therapeutic role of this compound. Further research is warranted to fully elucidate its molecular mechanisms and to explore its efficacy in other relevant disease models.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Protection from glucocorticoid induced thymic involution by dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. miragenews.com [miragenews.com]

- 4. Synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from 3beta-hydroxyandrost-5-en-17-one via microbial 7alpha-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dexamethasone-induced apoptosis of mouse thymocytes: prevention by native 7alpha-hydroxysteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. Constitutive and interleukin-1-inducible phosphorylation of p65 NF-{kappa}B at serine 536 is mediated by multiple protein kinases including I{kappa}B kinase (IKK)-{alpha}, IKK{beta}, IKK{epsilon}, TRAF family member-associated (TANK)-binding kinase 1 (TBK1), and an unknown kinase and couples p65 to TATA-binding protein-associated factor II31-mediated interleukin-8 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. clinicaltrials.eu [clinicaltrials.eu]

An In-depth Technical Guide to the Molecular and Functional Distinctions Between Fluasterone and DHEA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydroepiandrosterone (DHEA) is an abundant endogenous steroid hormone that serves as a precursor to potent androgens and estrogens, and also exhibits its own biological activities. Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic analog of DHEA, rationally designed to retain certain therapeutic effects while minimizing hormonal side effects. This technical guide provides a detailed comparative analysis of the molecular structures, biochemical activities, and signaling pathways of this compound and DHEA. Key differentiators are highlighted through quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, endocrinology, and drug development.

Molecular Structure: A Tale of Two Steroids

At the core of their divergent biological activities lie subtle yet profound differences in the molecular architecture of this compound and DHEA. Both share the foundational androstane steroid skeleton. However, two key modifications in this compound fundamentally alter its properties.

Dehydroepiandrosterone (DHEA) , with the chemical formula C₁₉H₂₈O₂, is characterized by a hydroxyl group (-OH) at the 3β position and a ketone group (=O) at the 17-position of the steroid nucleus[1].

This compound , a fluorinated synthetic analog, has the chemical formula C₁₉H₂₇FO[2]. Its structure differs from DHEA in two critical ways:

-

Absence of the 3β-hydroxyl group : This modification reduces its steroidogenic potential.

-

Addition of a fluorine atom at the 16α position : This substitution sterically hinders the metabolism of the adjacent 17-keto group, preventing its conversion into active androgens and estrogens[3].

Below is a visual representation of their chemical structures.

Quantitative Comparison of Biochemical Properties

The structural modifications of this compound translate into significant differences in its biochemical and pharmacokinetic profiles when compared to DHEA. The following tables summarize key quantitative data.

Table 1: Physicochemical and Biochemical Properties

| Property | Dehydroepiandrosterone (DHEA) | This compound |

| Molecular Formula | C₁₉H₂₈O₂[1] | C₁₉H₂₇FO[2] |

| Molar Mass | 288.42 g/mol [1] | 290.42 g/mol [2] |

| G6PDH Inhibition (Ki) | 17 µM[3] | 0.5 µM[3] |

| Androgen Receptor (AR) Binding Affinity (Ki) | ~1.2 µM[4] | Minimal/None (Not reported, activity is negligible)[3] |

| Estrogen Receptor α (ERα) Binding Affinity (Ki) | ~1.1 µM[4] | Minimal/None (Not reported, activity is negligible)[3] |

| Estrogen Receptor β (ERβ) Binding Affinity (Ki) | ~0.5 µM[4] | Minimal/None (Not reported, activity is negligible)[3] |

Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)

| Parameter | Dehydroepiandrosterone (DHEA) | This compound |

| Bioavailability | Low and variable (~3-10%) | Low oral bioavailability, development of oral formulations was discontinued[3][5] |

| Half-life (t½) | 15-38 minutes (DHEA); 7-22 hours (DHEA-S)[6] | Not well-characterized in humans |

| Volume of Distribution (Vd) | 17.0-38.5 L (DHEA); 8.5-9.3 L (DHEA-S)[6] | Not well-characterized in humans |

| Metabolism | Extensively metabolized to androgens (testosterone, DHT) and estrogens (estradiol, estrone)[1] | Metabolism to androgens and estrogens is sterically hindered by the 16α-fluorine atom[3] |

Signaling Pathways and Mechanisms of Action

The distinct molecular structures of DHEA and this compound dictate their interactions with different cellular pathways.

DHEA: A Prohormone and Neurosteroid

DHEA's primary mechanism of action is its role as a prohormone, undergoing enzymatic conversion to more potent sex steroids in peripheral tissues. Additionally, it functions as a neurosteroid, directly modulating neuronal function.

DHEA Metabolic Pathway to Androgens and Estrogens:

DHEA Neurosteroid Signaling: DHEA can directly interact with neuronal receptors, including the nerve growth factor (NGF) receptors, TrkA and p75NTR, to promote neuronal survival.

This compound: A Selective Enzyme Inhibitor

This compound's primary mechanism of action is the potent and uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PDH), the rate-limiting enzyme of the pentose phosphate pathway (PPP). This leads to a reduction in NADPH levels, which has anti-inflammatory and anti-proliferative effects. It is also suggested to inhibit NF-κB signaling, though the precise molecular mechanism is less defined.

This compound's Inhibition of the Pentose Phosphate Pathway:

Proposed Inhibition of NF-κB Signaling by this compound: The exact molecular mechanism of how this compound inhibits the NF-κB pathway is not fully elucidated. However, it is proposed to interfere with the activation of this key inflammatory signaling cascade.

Experimental Protocols

This section details the methodologies for key experiments used to differentiate the biochemical activities of this compound and DHEA.

Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of a test compound on G6PDH activity.

Materials:

-

Recombinant human G6PDH

-

Glucose-6-phosphate (G6P) substrate

-

NADP⁺ cofactor

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Test compounds (this compound, DHEA) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Enzyme and Substrate Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare working solutions of G6PDH, G6P, and NADP⁺ in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, G6PDH enzyme solution, and the test compound at various concentrations. Include control wells with no inhibitor and blank wells with no enzyme.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the G6P and NADP⁺ solution to all wells.

-

Kinetic Measurement: Immediately begin measuring the increase in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The increase in absorbance corresponds to the production of NADPH.

-

Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves. Plot the reaction velocities against the substrate concentration for each inhibitor concentration. Determine the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots for competitive/non-competitive inhibition, or analysis of the ternary complex for uncompetitive inhibition).

Androgen Receptor (AR) and Estrogen Receptor (ER) Competitive Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the AR or ER.

Materials:

-

Source of receptor:

-

Recombinant human AR or ER ligand-binding domain (LBD)

-

Cytosol extract from target tissues (e.g., rat prostate for AR, rat uterus for ER)

-

-

Radiolabeled ligand:

-

For AR: [³H]-R1881 (a high-affinity synthetic androgen)

-

For ER: [³H]-17β-estradiol

-

-

Unlabeled competitor (the test compound and a known high-affinity ligand as a positive control)

-

Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Receptor Preparation: If using tissue, homogenize the tissue in ice-cold assay buffer and prepare the cytosol fraction by ultracentrifugation.

-

Assay Setup: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled high-affinity ligand).

-

Incubation: Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. Common methods include dextran-coated charcoal (DCC) adsorption of the free ligand or hydroxylapatite (HAP) precipitation of the receptor-ligand complex.

-

Quantification: Centrifuge to pellet the DCC or HAP. Transfer the supernatant (for DCC) or the resuspended pellet (for HAP) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion

This compound represents a successful example of rational drug design, where specific structural modifications to the DHEA molecule have yielded a compound with a distinct and more targeted pharmacological profile. By eliminating the 3β-hydroxyl group and introducing a 16α-fluorine atom, this compound's propensity to be metabolized into active sex steroids is virtually abolished, thus mitigating the androgenic and estrogenic side effects associated with DHEA. Instead, this compound's primary mechanism of action is the potent inhibition of G6PDH, a key enzyme in the pentose phosphate pathway. This targeted action provides a basis for its anti-inflammatory and anti-proliferative effects.

For researchers and drug development professionals, the comparative study of this compound and DHEA offers valuable insights into structure-activity relationships and the potential for designing novel therapeutics with improved safety and efficacy profiles. The detailed methodologies and pathway analyses provided in this guide serve as a foundational resource for further investigation into the therapeutic applications of these and related compounds.

References

- 1. Dehydroepiandrosterone replacement administration: pharmacokinetic and pharmacodynamic studies in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DHEA: Dehydroepiandrosterone - Page 4 [medscape.com]

Fluasterone: A Technical Guide to Biological Activities and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluasterone (16α-fluoroandrost-5-en-17-one) is a synthetic, fluorinated analog of dehydroepiandrosterone (DHEA) that has been investigated for a wide range of therapeutic applications. Structurally designed to retain the beneficial properties of DHEA while eliminating its androgenic and estrogenic side effects, this compound has demonstrated a compelling profile of anti-inflammatory, anti-proliferative, anti-diabetic, and immunomodulatory activities in preclinical models. Its primary molecular mechanisms are believed to involve potent inhibition of glucose-6-phosphate dehydrogenase (G6PDH) and modulation of the NF-κB signaling pathway. Furthermore, it exhibits a unique selective anti-glucocorticoid action, suppressing the adverse metabolic effects of corticosteroids while preserving their anti-inflammatory benefits. This technical guide provides an in-depth overview of this compound's biological activities, molecular targets, and associated experimental methodologies.

Core Biological Activities and Therapeutic Potential

This compound was developed to separate the therapeutic effects of DHEA from its hormonal side effects.[1] Unlike DHEA, this compound cannot be metabolized into testosterone or estradiol, and it shows minimal or no androgenic or estrogenic activity.[2] It has been investigated for numerous conditions, including cancer, metabolic diseases, psoriasis, and traumatic brain injury.[2][3][4] Currently, its development is focused on metabolic disorders, with an FDA Orphan Drug Designation granted for the treatment of Cushing's syndrome and ongoing research for Duchenne Muscular Dystrophy.[2][5]

The primary biological activities of this compound include:

-

Anti-inflammatory: Effective in preclinical models of chronic inflammatory diseases such as rheumatoid arthritis and lupus.[6]

-

Anti-diabetic & Antihyperlipidemic: Demonstrates anti-hyperglycemic effects and the ability to lower triglyceride levels.[2][7]

-

Anti-proliferative: Shows inhibitory effects on the replication of HIV-1 and certain cancer cells.[3]

-

Selective Anti-glucocorticoid: Prevents thymic involution induced by dexamethasone in mice, indicating a marked anti-glucocorticoid action that is independent of endogenous glucocorticoid levels.[2] This unique mechanism allows it to potentially counteract the negative metabolic side effects of glucocorticoid therapy.[5]

Molecular Targets and Mechanisms of Action

While the complete mechanism of action is not fully elucidated, several key molecular targets have been identified that mediate this compound's diverse biological effects.[2]

Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibition

This compound is a potent, uncompetitive inhibitor of G6PDH, the rate-limiting enzyme of the pentose phosphate pathway (PPP).[2] This inhibition is significantly stronger than that of its parent compound, DHEA. The PPP is a critical metabolic pathway responsible for producing NADPH, which is essential for antioxidant defense (via regeneration of reduced glutathione) and biosynthetic processes like fatty acid synthesis.[8][9] By inhibiting G6PDH, this compound is thought to reduce oxidative stress and modulate cellular metabolism, contributing to its therapeutic effects.[6][7]

NF-κB Pathway Inhibition

This compound is proposed to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in inflammatory responses.[6] In the canonical pathway, inflammatory stimuli lead to the degradation of the inhibitor IκBα, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus. There, it drives the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] By blocking this pathway, this compound can effectively suppress the inflammatory cascade, which underlies its efficacy in various preclinical models of inflammatory disease.

Selective Anti-Glucocorticoid Action

This compound exhibits a novel selective anti-glucocorticoid mechanism. Glucocorticoids exert their effects primarily through the glucocorticoid receptor (GR). Ligand-activated GR can mediate its effects through two main pathways:

-

Transactivation: The GR dimer binds directly to Glucocorticoid Response Elements (GREs) on DNA, upregulating target genes. This pathway is often associated with the undesirable metabolic side effects of glucocorticoid therapy (e.g., hyperglycemia, osteoporosis).[11]

-

Transrepression: The GR monomer interacts with and inhibits other transcription factors, such as NF-κB and AP-1. This is the primary mechanism for the anti-inflammatory effects of glucocorticoids.[11]

This compound appears to suppress the deleterious effects of glucocorticoids (likely mediated by transactivation) without antagonizing their anti-inflammatory activity (mediated by transrepression).[5] While the precise molecular basis for this selectivity is not yet established, it represents a significant therapeutic advantage, particularly for conditions requiring long-term steroid use.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's bioactivity and pharmacokinetics.

Table 1: In Vitro Bioactivity

| Target/Assay | Parameter | Value | Species/System | Reference |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Ki | 0.5 µM | Human (recombinant) | [2] |

| Bovine Middle Cerebral Artery Relaxation | IC50 | ~40 µM | Bovine (ex vivo) | [3] |

Table 2: In Vivo Efficacy in Animal Models

| Model | Species | Dose & Route | Key Finding | Reference |

| Traumatic Brain Injury (Lateral Cortical Impact) | Rat | 25 mg/kg, IP | 97% improvement in beam walk performance (12h post-treatment) | [3] |

| Dexamethasone-induced Thymic Involution | Mouse | 5 mg/kg, SC | Prevented thymic involution | [2] |

| General Metabolic Effects | Mouse | 5 mg/kg, SC | Decreased plasma corticosterone and fasting glucose | [2] |

| Hyperglycemia | Diabetic Mouse | 0.2% and 0.3% in diet | Markedly reduced plasma glucose levels | [7] |

Table 3: Human Clinical & Pharmacokinetic Data

| Study Population | Dose & Formulation | Duration | Key Finding | Reference |

| Metabolic Syndrome | 80 mg, Buccal Tablet | 8 weeks | ~35% decline in triglyceride levels | [2] |

| Cushing's Syndrome (Hyperglycemia) | 25, 50, 75 mg, Buccal Tablet | 2 x 12-week periods | Phase II trial, ongoing | [4][12] |

| Pharmacokinetics | N/A | Single Dose | Bioavailability (Oral): 47% | [13] |

| Pharmacokinetics | N/A | Single Dose | Bioavailability (Subcutaneous): 84% | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core protocols used to characterize this compound.

G6PDH Inhibition Assay (Fluorometric)

This protocol describes a representative method for quantifying the inhibitory activity of this compound on G6PDH.

-

Objective: To determine the Ki of this compound for G6PDH.

-

Principle: G6PDH catalyzes the oxidation of glucose-6-phosphate (G6P), reducing NADP+ to NADPH. The resulting NADPH reacts with a fluorometric detector (e.g., resazurin) to produce a highly fluorescent product, which is monitored over time.

-

Materials:

-

Recombinant human G6PDH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

-

Glucose-6-Phosphate (G6P) solution

-

NADP+ solution

-

Fluorometric detector (e.g., Resazurin)

-

This compound stock solution (in DMSO)

-

96-well black, opaque microplate

-

Fluorescence plate reader (Ex: 530-540 nm, Em: 585-595 nm)

-

-

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add Assay Buffer, NADP+, the fluorometric detector, and the G6PDH enzyme solution to each well.

-

Add the diluted this compound or vehicle (DMSO) to the appropriate wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the G6P substrate to all wells.

-

Immediately place the plate in the reader and measure fluorescence kinetically at 37°C for 15-30 minutes.

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration.

-

Plot the reaction rates against this compound concentration and fit the data to an appropriate enzyme inhibition model to calculate the IC50 and subsequently the Ki.

-

NF-κB Luciferase Reporter Assay

This assay quantifies the effect of this compound on NF-κB transcriptional activity.

-

Objective: To measure the inhibition of NF-κB activation by this compound.

-

Principle: A reporter cell line (e.g., HEK293) is engineered to contain a luciferase gene under the control of NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to NF-κB activity.

-

Materials:

-

NF-κB reporter cell line (e.g., HEK293-NFκB-luc)

-

Cell culture media and supplements

-

NF-κB activator (e.g., TNFα, PMA)

-

This compound stock solution (in DMSO)

-

96-well white, opaque cell culture plate

-

Luciferase assay reagent (containing luciferin substrate)

-

Luminometer

-

-

Procedure:

-

Seed the NF-κB reporter cells into the 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.

-

Challenge the cells by adding the NF-κB activator (e.g., TNFα) to all wells except the unstimulated control.

-

Incubate for an appropriate period (e.g., 6-24 hours) to allow for luciferase expression.

-

Remove the culture medium and lyse the cells.

-

Add the luciferase assay reagent to each well.

-

Immediately measure the luminescence using a plate-reading luminometer.

-

Normalize the data (e.g., as a percentage of the stimulated control) and plot against this compound concentration to determine the IC50.

-

Rat Model of Traumatic Brain Injury (TBI)

The lateral cortical impact model is a widely used and reproducible method for inducing focal brain injury.[14]

-

Objective: To evaluate the neuroprotective efficacy of this compound following TBI.

-

Animal Model: Adult male Sprague-Dawley or Wistar rats.

-

Procedure:

-

Anesthesia & Surgery: Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame. Perform a craniotomy over the desired cortical region (e.g., parietal cortex), leaving the dura mater intact.

-

Injury Induction: Position a pneumatic impactor tip perpendicular to the exposed dura. A controlled, rapid pulse of pressurized air drives the piston to a pre-set depth, causing a focal contusion.

-

Treatment: Administer this compound (e.g., 25 mg/kg, IP) or vehicle at specified time points post-injury (e.g., 30 minutes, 2 hours, 12 hours).[3]

-

Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate analgesia and monitoring.

-

Behavioral Assessment: Conduct a battery of functional tests over several days/weeks post-injury.

-

Beam Walk Test: Assesses fine motor coordination and balance. Measure the time taken to traverse a narrow beam and the number of foot slips or falls.

-

Morris Water Maze: Assesses spatial learning and memory.

-

-

Histological Analysis: At the end of the study, perfuse the animals and process the brain tissue for histological analysis (e.g., lesion volume measurement, immunohistochemistry for inflammatory markers).

-

Conclusion

This compound is a promising therapeutic agent with a unique pharmacological profile. By inhibiting key metabolic and inflammatory pathways (G6PDH, NF-κB) and exhibiting a selective anti-glucocorticoid effect, it offers a multi-faceted approach to treating complex diseases. Its lack of hormonal side effects makes it a safer alternative to its parent compound, DHEA. While early development was hampered by poor oral bioavailability, the use of alternative formulations like buccal tablets has renewed interest in its clinical potential, particularly for metabolic conditions like Cushing's syndrome. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug developers interested in exploring the full therapeutic potential of this compound.

References

- 1. Pharmacokinetic and tissue distribution study of [14C]this compound in male Beagle dogs following intravenous, oral and s… [ouci.dntb.gov.ua]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. A novel dehydroepiandrosterone analog improves functional recovery in a rat traumatic brain injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DHEA-Mediated Inhibition of the Pentose Phosphate Pathway Alters Oocyte Lipid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel Dehydroepiandrosterone Analog Improves Functional Recovery in a Rat Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

Fluasterone as a Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibitor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of fluasterone, a synthetic fluorinated analogue of dehydroepiandrosterone (DHEA), focusing on its role as a potent inhibitor of glucose-6-phosphate dehydrogenase (G6PDH). We will explore its mechanism of action, the downstream cellular consequences of G6PDH inhibition, and its potential therapeutic applications. This document includes quantitative data, detailed experimental protocols for assessing its inhibitory activity, and diagrams of relevant biological pathways and workflows.

Introduction to this compound and G6PDH

This compound (16α-fluoroandrost-5-en-17-one) is a synthetic derivative of the adrenal steroid dehydroepiandrosterone (DHEA).[1] Unlike DHEA, this compound is specifically engineered to minimize androgenic and estrogenic activity, as the fluorine atom at the C16α position sterically hinders its metabolism into sex hormones like testosterone and estradiol.[1] The primary mechanism of action for many of this compound's biological effects is attributed to its potent inhibition of glucose-6-phosphate dehydrogenase (G6PDH).[1]

G6PDH is the rate-limiting enzyme in the pentose phosphate pathway (PPP), a crucial metabolic pathway that runs parallel to glycolysis.[2][3][4] The PPP is responsible for producing the majority of the cell's cytoplasmic NADPH (nicotinamide adenine dinucleotide phosphate) and the precursor for nucleotide biosynthesis, ribose 5-phosphate.[2][5] By inhibiting G6PDH, this compound modulates cellular redox homeostasis and biosynthetic processes, which underpins its anti-inflammatory, anti-diabetic, and chemopreventive properties.[6][7]

Mechanism of Action: Potent G6PDH Inhibition

This compound acts as a potent inhibitor of G6PDH.[1][7] Mechanistic studies on the parent compound, DHEA, show it acts as an uncompetitive or non-competitive inhibitor with respect to both G6P and NADP+, binding to the enzyme-substrate complex.[6][8][9][10] this compound is believed to follow a similar mechanism but with significantly higher potency.[1][11]

The Pentose Phosphate Pathway (PPP)

G6PDH catalyzes the first committed step in the PPP: the oxidation of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone, with the concurrent reduction of NADP+ to NADPH.[3][5] This reaction is a critical control point for the entire pathway. The NADPH produced is essential for protecting cells against oxidative damage by regenerating reduced glutathione (GSH) and for supporting reductive biosynthesis, such as fatty acid and steroid synthesis.[3][12]

Quantitative Inhibitory Potency

This compound is a significantly more potent inhibitor of G6PDH than its parent compound, DHEA. This increased potency allows for greater biological effect at lower concentrations, reducing the likelihood of off-target effects.

| Compound | Inhibition Type | Ki (vs. G6PDH) | Reference(s) |

| This compound | Uncompetitive | 0.5 µM - 0.51 µM | [1][7] |

| DHEA | Uncompetitive | 17 µM | [1] |

Downstream Cellular Effects of G6PDH Inhibition

The inhibition of G6PDH by this compound initiates a cascade of cellular events, primarily driven by the depletion of NADPH and the subsequent disruption of redox balance.

-

Decreased NADPH/NADP+ Ratio: Direct inhibition of G6PDH leads to a rapid decrease in the cellular pool of NADPH and a corresponding increase in NADP+.[3][12]

-

Increased Oxidative Stress: With reduced NADPH, the regeneration of reduced glutathione (GSH) by glutathione reductase is impaired. This diminishes the cell's capacity to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[12][13]

-

Impact on Biosynthesis: The lack of NADPH also hampers anabolic pathways that require reducing equivalents, such as the synthesis of fatty acids and steroids.[5] Furthermore, a reduction in PPP flux can limit the availability of ribose-5-phosphate for nucleotide synthesis, potentially slowing cell proliferation.[13]

-

Therapeutic Consequences: This induction of oxidative stress and metabolic disruption makes cancer cells, which often have upregulated G6PDH and are under high oxidative stress, more vulnerable to cell death.[12][14][15] In immune cells, modulating NADPH levels can suppress inflammatory responses.[16][17]

Experimental Protocols

Characterizing the inhibitory effect of this compound on G6PDH can be achieved through both enzymatic and cell-based assays.

In Vitro G6PDH Enzyme Inhibition Assay (Colorimetric)

This protocol describes a method to determine the IC50 of this compound against purified G6PDH by measuring the rate of NADPH production.

Key Reagents and Materials:

-

Purified recombinant human G6PDH

-

G6PDH Assay Buffer (e.g., 50 mM Triethanolamine, pH 7.4, 1 mM MgCl2)

-

This compound stock solution (in DMSO)

-

NADP+ solution

-

Glucose-6-Phosphate (G6P) solution (Substrate)

-

Colorimetric Probe (e.g., WST-8 or Resazurin-based developer)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~450 nm (for WST-8) or fluorescence (for Resazurin).[18][19]

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in G6PDH Assay Buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a "no inhibitor" (Enzyme Control) and a "no enzyme" (Background Control) well.

-

Reaction Setup: In a 96-well plate, add 50 µL of the diluted this compound or control solutions to the appropriate wells.

-

Enzyme Addition: Add 5 µL of diluted G6PDH enzyme to all wells except the Background Control. Incubate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[18]

-

Reaction Initiation: Prepare a Substrate Solution containing G6PDH Assay Buffer, NADP+, G6P, and the developer probe. Add 45 µL of this solution to each well to start the reaction.[18]

-

Measurement: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance (or fluorescence) kinetically for 15-30 minutes, taking readings every 1-2 minutes.[19]

-

Data Analysis:

-

For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the kinetic curve (ΔAbsorbance/ΔTime).

-

Subtract the rate of the Background Control from all other wells.

-

Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (Vinhibitor / Vcontrol)) * 100.

-

Plot % Inhibition vs. log[this compound] and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Cell-Based G6PDH Activity Assay

This protocol measures the activity of G6PDH within cultured cells following treatment with this compound.

Key Reagents and Materials:

-

Cell line of interest (e.g., A549 lung cancer cells, primary T-cells)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

Sonicator or homogenizer

-

G6PDH Activity Assay Kit (e.g., from Cayman Chemical, Abcam)[19][20][21]

-

Bradford assay or similar for protein quantification

-

Fluorometric or colorimetric plate reader

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., 1.5 x 106 cells in a 100 mm dish) and allow them to attach overnight. Treat cells with various concentrations of this compound (and a vehicle control) for a desired time period (e.g., 6-24 hours).[20]

-

Cell Lysis: After treatment, wash the cells with cold PBS. Scrape and collect the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or homogenization on ice.[20]

-

Lysate Preparation: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the cytosolic G6PDH.[21]

-

Protein Quantification: Determine the total protein concentration of each lysate supernatant using a Bradford assay. This is crucial for normalizing the enzyme activity.

-

G6PDH Activity Measurement: Using a commercial G6PDH activity assay kit, add a standardized amount of protein from each lysate to a 96-well plate. Follow the kit's instructions, which typically involve adding a cofactor/substrate mix and measuring the change in fluorescence or absorbance over time.[20][21]

-

Data Analysis:

-

Calculate the G6PDH activity for each sample, typically in units of nmol/min (or mU).

-

Normalize the activity to the amount of protein in the sample (e.g., mU/mg protein).

-

Compare the normalized G6PDH activity in this compound-treated cells to the vehicle-treated control cells to determine the extent of inhibition.

-

Conclusion

This compound is a potent and specific inhibitor of G6PDH, the rate-limiting enzyme of the pentose phosphate pathway. Its mechanism of action, centered on the depletion of cellular NADPH and the induction of oxidative stress, provides a strong rationale for its investigation in a range of therapeutic areas, including oncology, inflammation, and metabolic diseases. Unlike its parent compound DHEA, this compound's lack of hormonal activity makes it a more suitable candidate for clinical development. The experimental protocols detailed herein provide a robust framework for researchers to quantify its inhibitory effects and further explore its biological functions in various preclinical models.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]

- 3. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Glucose 6 phosphatase dehydrogenase (G6PD) and neurodegenerative disorders: Mapping diagnostic and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Dehydroepiandrosterone, glucose-6-phosphate dehydrogenase, and longevity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of tumor development by dehydroepiandrosterone and related steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. What are G6PD inhibitors and how do they work? [synapse.patsnap.com]

- 13. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of glucose-6-phosphate dehydrogenase sensitizes cisplatin-resistant cells to death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucose 6-phosphate dehydrogenase inhibition sensitizes melanoma cells to metformin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. trschools.com [trschools.com]

- 18. assaygenie.com [assaygenie.com]

- 19. abcam.cn [abcam.cn]

- 20. pubcompare.ai [pubcompare.ai]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

A Comprehensive Guide to the Solubility of Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles governing the solubility of common laboratory solvents. It offers quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in their work. Understanding solvent miscibility and solubility is fundamental to a wide range of scientific applications, from reaction chemistry and purification to formulation development and analytical method design.

Theoretical Principles of Solubility

The solubility of one substance in another is governed by the principle "like dissolves like," which is a qualitative summary of the underlying intermolecular forces at play.[1][2][3][4] The polarity of a molecule, arising from the distribution of electron density, is the primary determinant of its solubility characteristics.[1][3][5][6]

Intermolecular Forces: The attractive forces between molecules dictate their ability to mix. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the formation of new, energetically favorable solute-solvent interactions. The primary types of intermolecular forces include:

-

Hydrogen Bonding: A strong type of dipole-dipole interaction occurring when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine. Solvents capable of hydrogen bonding (e.g., water, ethanol) tend to be soluble in each other.[1][6]

-

Dipole-Dipole Interactions: These occur between polar molecules that have a permanent net dipole moment.[1]

-

London Dispersion Forces: These are the weakest intermolecular forces and are present in all molecules, arising from temporary fluctuations in electron distribution. They are the primary forces of attraction between nonpolar molecules.[1]

Polarity, Dielectric Constant, and Hansen Solubility Parameters:

-

Polarity: Solvents can be broadly classified as polar or non-polar. Polar solvents have large dipole moments and high dielectric constants, while non-polar solvents have low dipole moments and low dielectric constants.[5][7] Polar solvents can be further categorized into protic (containing an O-H or N-H bond) and aprotic (lacking such a bond).[5][7]

-

Dielectric Constant (ε): This macroscopic property reflects a solvent's ability to separate ions and solvate charged species.[8] A high dielectric constant generally indicates a polar solvent capable of dissolving polar or ionic compounds.[5]

-

Hansen Solubility Parameters (HSP): These parameters provide a more nuanced, quantitative approach to predicting solubility. They are based on the principle that "like dissolves like" by breaking down the total cohesive energy of a liquid into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[9][10] Two substances are likely to be miscible if their Hansen parameters are similar.[9][10]

Quantitative Solubility Data

The following tables summarize key quantitative parameters for a range of common laboratory solvents to facilitate comparison and selection.

Table 1: Dielectric Constants of Common Laboratory Solvents

| Solvent | Dielectric Constant (ε) at 20°C (unless noted) |

| n-Hexane | 1.88 (25°C) |

| Cyclohexane | 2.02 |

| Toluene | 2.38 (25°C) |

| Diethyl Ether | 4.33 |

| Chloroform | 4.81 |

| Ethyl Acetate | 6.02 (25°C) |

| Tetrahydrofuran (THF) | 7.58 (25°C) |

| Dichloromethane (DCM) | 8.93 (25°C) |

| Acetone | 20.7 (25°C) |

| Ethanol | 24.55 (25°C) |

| Methanol | 32.70 (25°C) |

| Acetonitrile | 37.5 |

| Dimethyl Sulfoxide (DMSO) | 46.68 |

| Water | 80.1 |

Table 2: Hansen Solubility Parameters of Common Laboratory Solvents

| Solvent | δd (Dispersion) | δp (Polar) | δh (Hydrogen Bonding) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

Sources:[10][15][16][17][18] (Values are in MPa0.5)

Table 3: Solubility of Common Organic Solvents in Water (at 20°C)

| Solvent | Solubility in Water ( g/100g ) |

| n-Hexane | <0.1 |

| Cyclohexane | <0.1 |

| Toluene | 0.05 |

| Diethyl Ether | 7.5 |

| Chloroform | 0.795 |

| Ethyl Acetate | 8.7 |

| Dichloromethane (DCM) | 1.3 |

| 1-Butanol | 6.3 |

| Acetone | Miscible |

| Ethanol | Miscible |

| Methanol | Miscible |

| Acetonitrile | Miscible |

| Dimethyl Sulfoxide (DMSO) | Miscible |

| Tetrahydrofuran (THF) | Soluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many research and development activities. The following are detailed methodologies for key experiments.

Visual Method for Determining Miscibility

This is the simplest method for qualitatively assessing the miscibility of two liquids.

Protocol:

-

Take a clean, dry test tube.

-

Add equal volumes (e.g., 2 mL) of the two liquids to be tested.

-

Stopper the test tube and shake vigorously for 10-20 seconds.

-

Allow the mixture to stand and observe.

-

Interpretation:

-

Miscible: The mixture remains as a single, clear phase.

-

Immiscible: Two distinct layers form.[20]

-

Partially Miscible: The mixture may appear cloudy or form two layers after standing, but the volumes of the layers are not equal to the initial volumes of the individual liquids, indicating some degree of mutual solubility.

-

Shake-Flask Method for Thermodynamic Solubility

This is the gold standard method for determining the thermodynamic equilibrium solubility of a solute in a solvent.[21]

Protocol:

-

Add an excess amount of the solute to a known volume or mass of the solvent in a sealed container (e.g., a glass vial or flask). The presence of excess solid is crucial to ensure saturation.[2][21]

-

Place the sealed container in a shaker bath set to a constant temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from a few hours to several days, depending on the solute and solvent. A common duration is 24-48 hours.[2][22]

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant liquid using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved solid particles.[2]

-

Quantify the concentration of the solute in the filtered supernatant using a suitable analytical technique (e.g., UV/Vis spectroscopy, HPLC).

Quantification of Solute Concentration

This method is suitable for solutes that absorb ultraviolet or visible light.

Protocol:

-

Prepare a Calibration Curve:

-

Prepare a stock solution of the solute of known concentration in the solvent of interest.

-

Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).[23][24]

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Analyze the Sample:

-

Take the filtered supernatant from the shake-flask experiment and dilute it with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.

-

HPLC is a more selective and often more sensitive method for quantifying solute concentration, especially in complex mixtures.

Protocol:

-

Develop an HPLC Method:

-

Choose an appropriate HPLC column and mobile phase that can separate the solute from any impurities.

-

Establish the optimal detection wavelength if using a UV detector.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of the solute of known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Analyze the Sample:

-

Take the filtered supernatant from the shake-flask experiment and dilute it if necessary to bring the concentration within the linear range of the calibration curve.

-

Inject the same fixed volume of the sample into the HPLC system.

-

Determine the concentration of the solute in the sample by comparing its peak area to the calibration curve.[25][26]

-

Account for any dilution to find the solubility in the original saturated solution.

-

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important relationships and experimental processes related to solvent solubility.

References

- 1. lcms.cz [lcms.cz]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. quora.com [quora.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. file.sdiarticle3.com [file.sdiarticle3.com]

- 10. Hansen solubility parameters [stenutz.eu]

- 11. Dielectric Constant [macro.lsu.edu]

- 12. depts.washington.edu [depts.washington.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Solvent Physical Properties [people.chem.umass.edu]

- 15. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 16. scribd.com [scribd.com]

- 17. data.mendeley.com [data.mendeley.com]

- 18. researchgate.net [researchgate.net]

- 19. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 20. Miscibility - Wikipedia [en.wikipedia.org]

- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 22. bioassaysys.com [bioassaysys.com]

- 23. rjptonline.org [rjptonline.org]

- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 25. pharmaguru.co [pharmaguru.co]

- 26. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

Fluasterone: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic fluorinated analog of dehydroepiandrosterone (DHEA).[1] It has been investigated for a range of therapeutic applications due to its potential anti-inflammatory, anti-proliferative, and anti-diabetic properties, without the androgenic effects associated with DHEA.[2] Unlike DHEA, the 16α-fluoro group in this compound sterically hinders its metabolism to androgens and estrogens.[1] Understanding the stability profile and optimal storage conditions of this compound is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical development. This technical guide provides a comprehensive overview of the available data and recommended practices for the stability testing and storage of this compound.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended for stock solutions:

Table 1: Recommended Storage Conditions for this compound Stock Solutions [3]

| Storage Temperature | Recommended Storage Period |

| -80°C | Up to 6 months |

| -20°C | Up to 1 month |

For in vivo studies, it is best practice to prepare working solutions fresh on the day of use to ensure accurate dosing and avoid degradation.[3]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, based on the chemical structure of 17-ketosteroids and data from its parent compound, DHEA, the following degradation pathways are plausible under forced degradation conditions:

-

Hydrolysis: The 17-keto group could be susceptible to hydration, although this is generally less facile than ester or amide hydrolysis.

-

Oxidation: The allylic C-7 position and the enolizable C-16 position (adjacent to the ketone) are potential sites for oxidation.

-

Isomerization: Epimerization at chiral centers, particularly under acidic or basic conditions, could occur.

-

Photodegradation: Exposure to UV or visible light may induce photolytic cleavage or rearrangement reactions.

A proposed logical relationship for considering this compound degradation is outlined below.

Figure 1. Logical workflow for assessing this compound degradation.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. While specific quantitative data for this compound is not publicly available, a pilot stability study on DHEA provides valuable insights.

Table 2: Summary of Forced Degradation of DHEA (Analogous Compound)

| Condition | Reagent/Stress | Duration | Degradation | Observation |

| Acid Hydrolysis | Not specified | 3 hours | 62% | Degradation peaks were well-separated from the parent drug. |

| Base Hydrolysis | Not specified | 7 days | 91% | Degradation peaks were well-separated from the parent drug. |

Based on these findings and general pharmaceutical practices, a comprehensive forced degradation study for this compound should include the following conditions:

Table 3: Proposed Forced Degradation Conditions for this compound

| Stress Condition | Proposed Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Neutral Hydrolysis | Water at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid drug substance at 80°C for 48 hours |

| Photostability | Solid drug substance exposed to ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter) |

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the analysis of this compound and its potential degradation products. The following is a representative protocol based on methods for similar 17-ketosteroids.

Table 4: Representative HPLC Method Parameters for this compound Stability Testing

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water in a gradient elution |